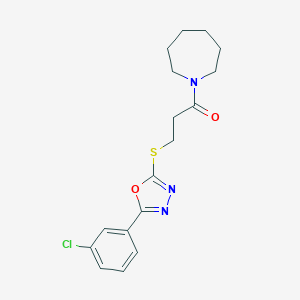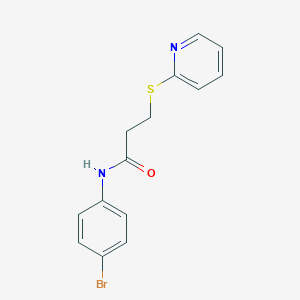![molecular formula C22H18ClN3OS B285594 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide, also known as BZB-TCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Several studies have reported that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Another area of interest is the potential use of this compound as a fluorescent probe for the detection of metal ions. Studies have shown that this compound exhibits strong fluorescence emission in the presence of certain metal ions, such as copper and zinc. This property makes this compound a promising candidate for the development of new fluorescent probes for metal ion detection.
Mécanisme D'action
The exact mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide is not fully understood, but several studies have proposed possible mechanisms based on its chemical structure and biological activity. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Another proposed mechanism is that this compound inhibits the activity of certain enzymes involved in cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in various cell types. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide in lab experiments is its potent biological activity and selectivity towards cancer cells. This property makes this compound a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide. One of the main directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the further investigation of its mechanism of action and biological activity in different cell types. In addition, the development of new formulations and delivery systems for this compound could improve its solubility and bioavailability, which could enhance its therapeutic potential. Finally, the development of new fluorescent probes based on this compound could lead to the discovery of new metal ion detection methods.
Méthodes De Synthèse
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide involves a series of chemical reactions that require specific reagents and conditions. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound has been successfully achieved by several researchers using different methods.
Propriétés
Formule moléculaire |
C22H18ClN3OS |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3OS/c23-17-10-4-5-11-18(17)24-21(27)15-28-22-25-19-12-6-7-13-20(19)26(22)14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27) |
Clé InChI |
JDVCNPHLMDRSEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285511.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)
![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)


![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)
